molecular formula C24H27N3O4S2 B5010391 4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE

4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE

Cat. No.: B5010391
M. Wt: 485.6 g/mol
InChI Key: KDARGBDUZZGLIR-UHFFFAOYSA-N
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Description

4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE is a complex organic compound that features a unique imidazolidine core substituted with benzenesulfonyl and methylbenzenesulfonyl groups

Properties

IUPAC Name

4-[1-(benzenesulfonyl)-3-(4-methylphenyl)sulfonylimidazolidin-2-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-19-9-15-23(16-10-19)33(30,31)27-18-17-26(32(28,29)22-7-5-4-6-8-22)24(27)20-11-13-21(14-12-20)25(2)3/h4-16,24H,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDARGBDUZZGLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)N(C)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE typically involves multiple steps, starting with the preparation of the imidazolidine core. This is followed by the introduction of benzenesulfonyl and methylbenzenesulfonyl groups through electrophilic aromatic substitution reactions. The final step involves the N,N-dimethylation of the aniline moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-(Methylsulfonyl)benzenesulfonyl chloride
  • Benzenesulfonyl isocyanate, 4-methyl-

Uniqueness

4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE is unique due to its specific substitution pattern and the presence of both benzenesulfonyl and methylbenzenesulfonyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

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